Methyl 5-(bromomethyl)-1-benzofuran-2-carboxylate

Description

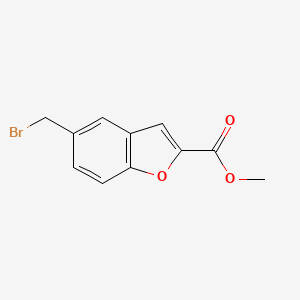

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-(bromomethyl)-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-14-11(13)10-5-8-4-7(6-12)2-3-9(8)15-10/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCPGVQAHZGMBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(O1)C=CC(=C2)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401189384 | |

| Record name | 2-Benzofurancarboxylic acid, 5-(bromomethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401189384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82788-35-0 | |

| Record name | 2-Benzofurancarboxylic acid, 5-(bromomethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82788-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzofurancarboxylic acid, 5-(bromomethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401189384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Pathways of Methyl 5 Bromomethyl 1 Benzofuran 2 Carboxylate

Electrophilic Nature of the Bromomethyl Group in Nucleophilic Substitution Reactions

The primary reactive site for nucleophilic attack on Methyl 5-(bromomethyl)-1-benzofuran-2-carboxylate is the benzylic carbon of the bromomethyl group. The electron-withdrawing nature of the bromine atom, coupled with the stability of the resulting benzylic carbocation intermediate, renders this position highly electrophilic and susceptible to substitution by a wide array of nucleophiles. These reactions typically proceed via an SN2 or SN1 mechanism, depending on the nature of the nucleophile, solvent, and reaction conditions.

Reactions with Oxygen-Based Nucleophiles

The reaction of this compound with oxygen-based nucleophiles, such as alcohols and phenols, provides a straightforward route to the corresponding ethers. For instance, in the presence of a suitable base, such as potassium carbonate, the compound can react with various substituted phenols to yield arylethyl ethers. This transformation is a classic example of Williamson ether synthesis, where the phenoxide ion acts as the nucleophile, displacing the bromide ion.

| Nucleophile | Product |

| Phenol | Methyl 5-(phenoxymethyl)-1-benzofuran-2-carboxylate |

| Substituted Phenols | Methyl 5-((aryloxy)methyl)-1-benzofuran-2-carboxylate |

| Alcohols | Methyl 5-(alkoxymethyl)-1-benzofuran-2-carboxylate |

This table presents the expected products from the reaction of this compound with various oxygen-based nucleophiles.

Reactions with Nitrogen-Based Nucleophiles (e.g., Amines, Morpholine)

Nitrogen-based nucleophiles, particularly primary and secondary amines, readily react with this compound to afford the corresponding aminoalkyl derivatives. These reactions are of significant interest in medicinal chemistry due to the prevalence of amine functionalities in pharmacologically active compounds.

For example, the condensation of methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate, a closely related analogue, with a variety of amines demonstrates the general reactivity of the bromomethyl group. This suggests that this compound would behave similarly. Furthermore, a patent has described the synthesis of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester, which involves the displacement of a leaving group at the 5-methyl position by piperazine (B1678402), a cyclic secondary amine. This further supports the feasibility of such nucleophilic substitutions. The reaction with morpholine (B109124) would be expected to proceed in a similar fashion, yielding the corresponding morpholinomethyl derivative.

| Nucleophile | Product |

| Primary Amines (R-NH₂) | Methyl 5-((alkylamino)methyl)-1-benzofuran-2-carboxylate |

| Secondary Amines (R₂NH) | Methyl 5-((dialkylamino)methyl)-1-benzofuran-2-carboxylate |

| Morpholine | Methyl 5-(morpholinomethyl)-1-benzofuran-2-carboxylate |

| Piperazine | Methyl 5-(piperazin-1-ylmethyl)-1-benzofuran-2-carboxylate |

This table illustrates the products formed from the reaction of this compound with various nitrogen-based nucleophiles.

Reactions with Carbon-Based Nucleophiles

The electrophilic bromomethyl group is also a target for carbon-based nucleophiles, leading to the formation of new carbon-carbon bonds. Enolates derived from active methylene (B1212753) compounds, such as diethyl malonate or ethyl acetoacetate (B1235776), can be alkylated by this compound. This reaction, typically carried out in the presence of a non-nucleophilic base like sodium hydride, is a powerful tool for extending the carbon framework of the benzofuran (B130515) system. The resulting products can then be further manipulated, for instance, through hydrolysis and decarboxylation of the malonate or acetoacetate moiety, to introduce a variety of functional groups.

| Nucleophile | Intermediate Product | Final Product (after further reaction) |

| Diethyl malonate | Diethyl 2-((2-(methoxycarbonyl)-1-benzofuran-5-yl)methyl)malonate | Methyl 5-(2-carboxyethyl)-1-benzofuran-2-carboxylate |

| Ethyl acetoacetate | Ethyl 2-acetyl-3-(2-(methoxycarbonyl)-1-benzofuran-5-yl)propanoate | Methyl 5-(2-oxopropyl)-1-benzofuran-2-carboxylate |

This table outlines the products from the reaction of this compound with carbon-based nucleophiles and subsequent transformations.

Intramolecular Cyclization and Annulation Reactions Leading to Fused Ring Systems

The bifunctional nature of this compound makes it an ideal precursor for the synthesis of more complex, fused heterocyclic systems through intramolecular cyclization reactions. By first introducing a suitable nucleophilic center via modification of the bromomethyl group, subsequent intramolecular reactions with the methyl ester at the 2-position can lead to the formation of new rings.

Dieckmann Condensation and Related Cyclizations

While direct examples of Dieckmann condensation involving this compound are not prevalent in the literature, the structural motif lends itself to such transformations. A hypothetical pathway would involve the initial alkylation of a dicarboxylate, such as diethyl malonate, with the bromomethyl group. Subsequent intramolecular Dieckmann condensation of the resulting diester under basic conditions could potentially lead to the formation of a six-membered carbocyclic ring fused to the benzofuran core.

A more general and widely applicable approach involves the initial conversion of the bromomethyl group into a chain containing a nucleophilic center that can then attack the ester. For instance, reaction with a nitrogen nucleophile followed by the introduction of an ester-containing side chain on the nitrogen could set the stage for an intramolecular cyclization to form a fused nitrogen-containing heterocycle.

Transformations Involving the Methyl Ester Functionality

The methyl ester group at the 2-position of the benzofuran ring is another key site for chemical modification. It can undergo a variety of transformations common to esters, allowing for the introduction of a wide range of functional groups and the synthesis of diverse derivatives.

One of the most common transformations is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions using reagents such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup. The resulting carboxylic acid is a versatile intermediate that can be converted into other functional groups.

For instance, the carboxylic acid can be activated and reacted with amines to form amides. This is a crucial transformation in the synthesis of many biologically active compounds. The synthesis of various benzofuran-2-carboxamides has been reported, highlighting the utility of this approach. The reaction typically involves the use of a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to facilitate the amide bond formation.

| Reagent(s) | Product |

| 1. NaOH, H₂O/MeOH; 2. H⁺ | 5-(Bromomethyl)-1-benzofuran-2-carboxylic acid |

| 1. NaOH, H₂O/MeOH; 2. SOCl₂; 3. R₂NH | N,N-Dialkyl-5-(bromomethyl)-1-benzofuran-2-carboxamide |

| 1. LiAlH₄ | (5-(Bromomethyl)-1-benzofuran-2-yl)methanol |

This table summarizes some of the key transformations of the methyl ester functionality in this compound.

Investigations into Reaction Mechanisms and Intermediates

Mechanistic Studies of Bromomethyl Reactivity

The bromomethyl group attached to the benzofuran ring system is analogous to a benzylic bromide. This structural feature is key to its reactivity, which can proceed through either an SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular) mechanism. The preferred pathway is dependent on several factors, including the stability of the potential carbocation intermediate, the strength of the nucleophile, and the polarity of the solvent.

SN1 Pathway and Carbocation Intermediates:

In the presence of a weak nucleophile and a polar protic solvent, the reaction is more likely to proceed via an SN1 mechanism. This pathway involves a two-step process:

Formation of a Carbocation Intermediate: The carbon-bromine bond breaks heterolytically, with the bromine atom departing as a bromide ion. This results in the formation of a resonance-stabilized benzylic carbocation. The stability of this carbocation is enhanced by the delocalization of the positive charge over the adjacent benzofuran ring system.

Nucleophilic Attack: The carbocation intermediate is then attacked by the nucleophile to form the final product.

The stability of the benzylic carbocation intermediate is a critical factor favoring the SN1 pathway. The fused benzene (B151609) ring of the benzofuran nucleus effectively delocalizes the positive charge, making this intermediate relatively stable.

SN2 Pathway:

With a strong nucleophile and a polar aprotic solvent, the SN2 mechanism is generally favored. This is a one-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. This backside attack leads to an inversion of stereochemistry if the carbon were chiral. In the case of the bromomethyl group, which is not chiral, the key feature is the bimolecular nature of the rate-determining step.

The likelihood of an SN1 versus an SN2 mechanism can be influenced by the specific reaction conditions, as summarized in the table below.

| Factor | Favors SN1 Mechanism | Favors SN2 Mechanism |

|---|---|---|

| Nucleophile | Weak (e.g., H2O, ROH) | Strong (e.g., CN-, RS-, RNH2) |

| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., acetone, DMF) |

| Substrate | Benzylic nature of the bromomethyl group allows for both pathways |

Electrochemical Reaction Pathway Analysisunicatt.it

While specific electrochemical studies on "this compound" are not extensively documented in the public domain, analysis of related compounds provides insight into its likely electrochemical behavior. The electrochemical reduction of similar benzylic halides has been investigated, suggesting a probable reaction pathway.

The primary electrochemical process for this compound is expected to be the reduction of the carbon-bromine bond. This is generally a two-electron process that leads to the cleavage of the C-Br bond and the formation of a carbanion intermediate.

Proposed Electrochemical Reduction Pathway:

Electron Transfer: The initial step involves the transfer of two electrons to the bromomethyl group.

Formation of a Benzylic Carbanion: This electron transfer results in the cleavage of the carbon-bromine bond, releasing a bromide ion and forming a highly reactive benzylic carbanion intermediate.

Protonation or Further Reaction: The fate of the carbanion depends on the reaction medium. In the presence of a proton source, it will be protonated to yield the corresponding methyl-substituted benzofuran. In the absence of a suitable proton donor, the carbanion could potentially participate in other reactions, such as intramolecular cyclization if a suitable electrophilic site is present within the molecule, though this is less likely for this specific structure.

Studies on the electrochemical reduction of "Methyl 2-Bromomethylbenzoate" have shown the formation of benzylic carbanions which can undergo subsequent intramolecular reactions. This supports the proposed formation of a carbanion intermediate for "this compound" upon electrochemical reduction.

The following table summarizes the expected key species in the electrochemical reduction of "this compound".

| Species | Role in the Electrochemical Pathway |

|---|---|

| This compound | Starting material; undergoes reduction |

| Benzylic Carbanion Intermediate | Formed after two-electron reduction and C-Br bond cleavage |

| Bromide Ion (Br-) | Leaving group |

| Methyl 5-methyl-1-benzofuran-2-carboxylate | Potential final product after protonation of the carbanion |

Advanced Synthetic Applications As a Building Block

Scaffold Diversification through Bromomethyl Reactivity

The C-Br bond in the bromomethyl group is polarized, rendering the methylene (B1212753) carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation for its role in scaffold diversification. Nucleophilic substitution reactions (SN2) provide a straightforward method for forging new carbon-heteroatom and carbon-carbon bonds, thereby enabling the synthesis of a diverse library of benzofuran (B130515) derivatives.

The electron-rich nature of bromomethyl-substituted benzofurans has been noted to contribute to the cytotoxic activity of resulting compounds in some contexts. nih.gov This inherent reactivity allows for the facile introduction of various functional groups. For instance, reaction with amines, alcohols, and thiols introduces amino, ether, and thioether linkages, respectively. A notable example from a related compound, methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate, demonstrates its condensation with appropriate amines to form aminoalkyl derivatives. scispace.com This highlights the general reactivity of the bromomethyl group on the benzofuran scaffold.

Below is a table summarizing the types of derivatives that can be generated from this reactive handle.

| Nucleophile (Nu-H) | Reagent Example | Resulting Linkage | Product Class |

| Amine (R₂NH) | Diethylamine | C-N | Aminoalkyl-benzofuran |

| Alcohol (ROH) | Phenol | C-O | Aryloxymethyl-benzofuran |

| Thiol (RSH) | Thiophenol | C-S | Arylthiomethyl-benzofuran |

| Carboxylate (RCOO⁻) | Sodium Acetate | C-O-C=O | Acyloxymethyl-benzofuran |

| Azide (N₃⁻) | Sodium Azide | C-N₃ | Azidomethyl-benzofuran |

| Cyanide (CN⁻) | Sodium Cyanide | C-CN | Cyanomethyl-benzofuran |

Utilization in the Construction of Complex Polycyclic and Fused Heterocyclic Systems

The benzofuran nucleus is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. nih.govnih.gov Methyl 5-(bromomethyl)-1-benzofuran-2-carboxylate serves as an ideal starting material for synthesizing complex polycyclic and fused heterocyclic systems, where the benzofuran core is annulated or linked to other ring systems. nih.govrsc.org

One of the significant applications of this building block is in the synthesis of benzofuran-fused quinoxaline (B1680401) derivatives. Quinoxalines are a class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities. The fusion of a benzofuran ring to a quinoxaline system can lead to novel compounds with unique biological profiles. A general strategy for this synthesis involves the reaction of this compound with a suitably substituted ortho-phenylenediamine. The bromomethyl group can alkylate one of the amino groups, followed by an intramolecular cyclization and oxidation sequence to form the fused benzofuro[2,3-b]quinoxaline (B5872420) system. rsc.org This approach provides a direct route to this valuable heterocyclic scaffold.

Beyond quinoxalines, the reactivity of the bromomethyl group facilitates the construction of a multitude of other hybrid molecular architectures. By tethering the benzofuran moiety to other heterocyclic or carbocyclic systems, chemists can explore new chemical space and develop molecules with tailored properties. The benzofuran scaffold itself is a component of many natural and synthetic products, making its incorporation into hybrid structures a strategy of significant interest. jocpr.com

Examples of potential hybrid structures are outlined in the table below.

| Linked Heterocycle | Synthetic Strategy | Potential Application Area |

| Piperazine (B1678402) | Nucleophilic substitution with a piperazine derivative. | Medicinal Chemistry |

| Triazole | Conversion of the bromomethyl group to an azidomethyl group, followed by a click chemistry reaction (Huisgen cycloaddition). | Bioorthogonal Chemistry, Drug Discovery |

| Indole (B1671886) | Alkylation of an indole nitrogen or a carbon atom (e.g., C3) under appropriate basic conditions. | Materials Science, Agrochemicals |

| Coumarin | Reaction with a hydroxycoumarin derivative to form an ether linkage. | Fluorescent Probes, Photodynamic Therapy |

Precursor Role in the Synthesis of Functionalized Organic Molecules for Chemical Research

This compound is not only a building block for complex fused systems but also a versatile precursor for a variety of monofunctionalized benzofuran derivatives. The bromomethyl group can be chemically transformed into a range of other important functional groups through well-established organic reactions. This flexibility allows researchers to synthesize a series of related compounds for structure-activity relationship (SAR) studies or as probes for biological systems.

The conversion of the bromomethyl group into an aldehyde, for example, opens up access to Wittig reactions, reductive aminations, and oxidations to the corresponding carboxylic acid. Hydrolysis can yield the corresponding alcohol, a versatile intermediate in its own right. These transformations significantly expand the synthetic utility of the parent molecule.

The following table details several key functional group transformations starting from the bromomethyl moiety.

| Target Functional Group | Reagents and Conditions | Intermediate/Product |

| Alcohol (-CH₂OH) | Hydrolysis (e.g., NaHCO₃ in aqueous acetone) | 5-(Hydroxymethyl) derivative |

| Aldehyde (-CHO) | Oxidation of the alcohol (e.g., PCC, DMP) or direct oxidation (e.g., Sommelet reaction with hexamine) | 5-Formyl derivative |

| Nitrile (-CH₂CN) | Substitution with sodium or potassium cyanide (e.g., NaCN in DMSO) | 5-(Cyanomethyl) derivative |

| Phosphonium Salt (-CH₂P⁺Ph₃Br⁻) | Reaction with triphenylphosphine (B44618) (e.g., PPh₃ in toluene) | Wittig reagent precursor |

| Thioacetate (-CH₂SAc) | Substitution with potassium thioacetate | 5-(Acetylthiomethyl) derivative |

Advanced Spectroscopic and Structural Elucidation Methodologies in Research

Elucidation of Molecular Structure using High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule. While specific experimental spectra for Methyl 5-(bromomethyl)-1-benzofuran-2-carboxylate are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the known effects of its functional groups and the characteristic values for benzofuran (B130515) derivatives. scispace.commdpi.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic protons on the benzofuran ring system would appear in the downfield region, typically between 7.0 and 8.0 ppm. The singlet for the proton at position 3 of the furan (B31954) ring is also anticipated in this region. The benzylic protons of the bromomethyl (-CH₂Br) group would likely produce a sharp singlet around 4.7 ppm. The methyl protons of the ester group (-OCH₃) are expected to appear as a singlet further upfield, typically around 3.9 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the ester is the most deshielded, with an expected chemical shift in the range of 160-170 ppm. The aromatic and furan carbons would generate a series of signals between 110 and 155 ppm. The carbon of the bromomethyl group is anticipated around 30-35 ppm, while the methyl ester carbon should appear around 52 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| C=O (ester) | - | 160-170 |

| Benzofuran Aromatic CH | 7.0-8.0 | 110-155 |

| -CH₂Br | ~4.7 | 30-35 |

Confirmation of Molecular Mass and Fragmentation Patterns via High-Resolution Mass Spectrometry (ESI MS)

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is used to determine the exact molecular weight and elemental formula of the compound. The monoisotopic mass of this compound (C₁₁H₉BrO₃) is 267.9735 Da. uni.lu ESI-MS analysis would typically show the protonated molecule [M+H]⁺ at m/z 268.98078 and other adducts, such as the sodium adduct [M+Na]⁺ at m/z 290.96272. uni.lu

The fragmentation pattern in mass spectrometry provides valuable structural information. While specific experimental data is limited, predictable fragmentation pathways for this molecule include:

Alpha-cleavage: Cleavage of bonds adjacent to the carbonyl group is common for esters. libretexts.orgmiamioh.edu This could lead to the loss of the methoxy group (•OCH₃) or the entire methoxycarbonyl group (•COOCH₃).

Loss of Bromine: Cleavage of the C-Br bond can occur, leading to a fragment corresponding to the loss of a bromine radical (•Br).

Benzylic Cleavage: The bond between the benzofuran ring and the bromomethyl group can cleave, resulting in the formation of a stable benzofuranyl cation.

These fragmentation patterns help to confirm the presence of the key functional groups and their arrangement within the molecule. researchgate.netnih.gov

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. This technique determines the precise spatial coordinates of each atom, bond lengths, and bond angles. While a crystal structure for the exact title compound is not available, data for a closely related isomer with the same molecular formula (C₁₁H₉BrO₃) has been reported. nih.gov This data indicates that the compound crystallizes in the monoclinic system. The benzofuran ring system is nearly planar. nih.govresearchgate.net Such analysis reveals how molecules pack together in a crystal lattice, influenced by intermolecular forces like hydrogen bonding and π–π stacking. nih.govresearchgate.net

Table 2: Crystallographic Data for a C₁₁H₉BrO₃ Benzofuran Isomer nih.gov

| Parameter | Value |

|---|---|

| Empirical formula | C₁₁H₉BrO₃ |

| Formula weight | 269.09 |

| Crystal system | Monoclinic |

| a (Å) | 3.8869 (3) |

| b (Å) | 23.780 (2) |

| c (Å) | 11.0820 (7) |

| β (°) | 96.905 (8) |

| Volume (ų) | 1016.89 (13) |

Advanced Vibrational Spectroscopy (Fourier-Transform Infrared, Fourier-Transform Raman) for Functional Group Characterization

Vibrational spectroscopy, including FT-IR and FT-Raman, is used to identify the functional groups within a molecule by detecting the vibrations of its chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak between 1715 and 1730 cm⁻¹ would correspond to the C=O stretching vibration of the ester group. vscht.cz The 1600-1450 cm⁻¹ region would feature several bands due to the C=C stretching vibrations within the aromatic benzofuran ring. vscht.cz The C-O stretching vibrations of the ester and the furan ether linkage would appear in the 1300-1000 cm⁻¹ fingerprint region. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene (B1212753) groups would be just below 3000 cm⁻¹. vscht.cz The C-Br stretch typically appears at lower wavenumbers, often in the 600-500 cm⁻¹ range.

Table 3: Predicted FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100-3000 |

| Aliphatic C-H | Stretch | 3000-2850 |

| Ester C=O | Stretch | 1730-1715 |

| Aromatic C=C | Stretch | 1600-1450 |

| Ester C-O | Stretch | 1300-1150 |

| Ether C-O | Stretch | 1100-1000 |

Fourier-Transform Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong signals in Raman spectra, which would be useful for characterizing the benzofuran core.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing insight into its conjugated systems. The benzofuran ring system constitutes the primary chromophore in this compound. This extended π-system is expected to absorb UV radiation, leading to π→π* transitions. rsc.org The spectrum would likely show one or more strong absorption bands in the UV region, typically between 200 and 400 nm. The exact position of the absorption maxima (λmax) and their intensities are influenced by the substituents on the benzofuran ring, such as the carboxylate and bromomethyl groups. rsc.org

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure, Stability, and Conformation

No published studies were found that apply Density Functional Theory (DFT) to analyze the electronic structure, stability, or conformation of Methyl 5-(bromomethyl)-1-benzofuran-2-carboxylate.

Theoretical Prediction of Spectroscopic Properties

There are no specific studies that have utilized the Gauge-Independent Atomic Orbital (GIAO) method to predict the NMR chemical shifts for this compound.

A computational determination of the vibrational frequencies for this compound has not been reported in the scientific literature.

No theoretical studies on the solvatochromic effects or the application of models such as the Lippert, Bakhshiev, or Kawski-Chamma-Viallet equations to the electronic spectra of this compound were found.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling of reaction pathways for "this compound" provides crucial insights into its reactivity, particularly concerning the versatile bromomethyl group and the benzofuran (B130515) core. While specific studies on this exact molecule are not prevalent in publicly accessible literature, analogies can be drawn from computational investigations of similar benzofuran and benzyl (B1604629) bromide systems. Density Functional Theory (DFT) is a primary tool for modeling these reactions, allowing for the elucidation of mechanistic details and the identification of transition states.

A key reaction pathway for this molecule is nucleophilic substitution at the benzylic carbon of the 5-(bromomethyl) group. Theoretical modeling of such SN2 reactions on analogous systems often reveals a concerted mechanism where the nucleophile attacks the carbon atom while the bromide ion simultaneously departs. Transition state analysis in these models is characterized by an imaginary frequency in the vibrational spectrum, corresponding to the motion along the reaction coordinate. The geometry of the transition state, including the bond lengths of the forming nucleophile-carbon bond and the breaking carbon-bromine bond, is a critical output of these calculations. The energy barrier, or activation energy, determined from the difference in energy between the reactants and the transition state, dictates the reaction kinetics.

For instance, in a hypothetical reaction with a simple nucleophile like a hydroxide (B78521) ion, the transition state would feature a pentacoordinate carbon atom with elongated C-Br and C-O bonds. Computational models can predict the influence of substituents on the benzofuran ring on the stability of this transition state and thus the reaction rate. The electron-withdrawing nature of the methyl carboxylate group at the 2-position is expected to have a modest influence on the reactivity of the distant bromomethyl group.

Furthermore, computational studies can explore other potential reaction pathways, such as elimination reactions or reactions involving the benzofuran ring itself. For example, modeling electrophilic aromatic substitution on the benzofuran ring can predict the most likely sites of attack. These calculations would involve modeling the formation of sigma complexes (Wheland intermediates) and their corresponding transition states. It is generally understood that the C3 position of the benzofuran ring is often susceptible to electrophilic attack, a feature that can be quantified through computational modeling. rsc.org

Analysis of Intermolecular and Intramolecular Interactions (non-biological focus)

Intramolecular Interactions:

Within a single molecule, interactions between different functional groups can influence its conformation and reactivity. In "this compound," potential intramolecular interactions include:

Steric Interactions: The proximity of the substituents, particularly the methyl carboxylate group at position 2 and the bromomethyl group at position 5, can lead to steric hindrance that influences the preferred rotational conformations of these groups.

Intermolecular Interactions:

In the solid state or in solution, molecules of "this compound" will interact with each other through various non-covalent forces. Computational analysis of the Hirshfeld surface can be a powerful tool to visualize and quantify these interactions. researchgate.net Key intermolecular interactions for this compound are predicted to include:

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···Br hydrogen bonds may be present, influencing the crystal packing.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with nucleophilic sites on adjacent molecules, such as the oxygen atoms of the carboxylate group. nih.gov This type of interaction is increasingly recognized as a significant force in crystal engineering.

π-π Stacking: The aromatic benzofuran ring system can participate in π-π stacking interactions with neighboring molecules, contributing to the stability of the crystal lattice.

Computational models can predict the strength and geometry of these interactions, providing a theoretical basis for understanding the macroscopic properties of the compound, such as its melting point and solubility.

Prediction of Key Physico-Chemical Parameters Relevant to Chemical Reactivity and Synthetic Design

Computational chemistry offers a powerful suite of tools for the in silico prediction of key physico-chemical parameters that are crucial for understanding the chemical reactivity and for guiding synthetic design involving "this compound". nih.gov These predictions can often be made before a compound is synthesized, saving time and resources.

Reactivity Descriptors:

DFT calculations can provide a range of reactivity descriptors that offer insights into the molecule's chemical behavior:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. For "this compound," the HOMO is likely to be localized on the benzofuran ring, while the LUMO may have significant contributions from the C-Br antibonding orbital, indicating the susceptibility of the bromomethyl group to nucleophilic attack. sci-hub.sephyschemres.org

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate areas of positive potential (electron-poor, susceptible to nucleophilic attack). For this molecule, the oxygen atoms of the carboxylate group would be expected to be regions of negative potential, while the hydrogen atoms and the area around the benzylic carbon of the bromomethyl group would be regions of positive potential. sci-hub.se

Predicted Physico-Chemical Properties:

Various computational models, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, can predict a range of physico-chemical properties relevant to synthetic applications: eurjchem.comeurjchem.commdpi.comresearchgate.net

| Property | Predicted Value/Range | Significance in Synthetic Design |

| Molecular Weight | 285.1 g/mol | Stoichiometric calculations |

| logP (Octanol-Water Partition Coefficient) | ~3.5-4.0 | Prediction of solubility in different solvent systems for reaction and purification |

| Boiling Point | > 300 °C (decomposes) | Not applicable for purification by distillation |

| Melting Point | ~100-120 °C | Influences choice of reaction conditions and purification methods (e.g., recrystallization) |

| Dipole Moment | ~2.5-3.5 D | Influences intermolecular interactions and solubility in polar solvents |

| Polarizability | ~25-30 ų | Relates to the molecule's ability to be distorted by an electric field, affecting intermolecular forces |

| Topological Polar Surface Area (TPSA) | ~35-45 Ų | Correlates with solubility and permeability, useful for designing purification protocols |

Note: The predicted values are estimates based on computational models and the properties of similar structures. Actual experimental values may vary.

These predicted parameters, in conjunction with the reactivity descriptors, provide a comprehensive computational profile of "this compound" that can be invaluable for planning its use in multi-step organic syntheses. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl 5-(bromomethyl)-1-benzofuran-2-carboxylate?

- The compound is typically synthesized via esterification of benzofuran-2-carboxylic acid derivatives followed by bromination. For example, ethyl 5-bromo-1-benzofuran-2-carboxylate analogs are prepared using bromination of pre-functionalized benzofuran cores, with structural confirmation via X-ray crystallography . Key steps include optimizing reaction conditions (e.g., solvent, temperature) to minimize side products like dihydro derivatives .

Q. How is the compound structurally characterized in crystallographic studies?

- X-ray diffraction (XRD) is the primary method. For related brominated benzofurans, planar geometries are observed, with the carboxyl group slightly deviating (e.g., 4.8° in ethyl 5-bromo-1-benzofuran-2-carboxylate). Bond lengths (e.g., C–Br ≈ 1.89 Å) and angles align with typical bromoaromatic systems. SHELX software is widely used for refinement, leveraging high-resolution data to resolve positional disorder .

Q. What stability considerations are critical for handling this compound?

- The bromomethyl group is susceptible to nucleophilic substitution, requiring anhydrous storage (e.g., under inert gas) and low temperatures (−20°C). Degradation pathways include hydrolysis of the ester or bromide, monitored via HPLC or NMR. Stability studies recommend avoiding protic solvents and strong bases .

Advanced Research Questions

Q. How can bromination regioselectivity be optimized during synthesis?

- Regioselectivity depends on directing groups and reaction conditions. For benzofuran derivatives, electron-donating substituents (e.g., methoxy) at specific positions enhance bromine incorporation. Catalytic methods using Lewis acids (e.g., FeBr₃) or photochemical activation improve yields. Conflicting data on bromine placement in dihydro vs. aromatic systems suggest solvent polarity plays a role .

Q. What challenges arise in resolving crystallographic data for brominated benzofurans?

- Challenges include twinning (common in monoclinic systems) and weak diffraction due to heavy atoms (Br). SHELXD and SHELXE are robust for phase determination, while SHELXL refines disordered atoms via constraints. For example, in 5-(4-bromophenyl)-2-methyl derivatives, β angles >90° complicate unit cell parameter refinement .

Q. How does the bromomethyl group influence reactivity in cross-coupling reactions?

- The bromide serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. For instance, palladium-catalyzed reactions with arylboronic acids yield biaryl derivatives. Competing ester hydrolysis under basic conditions requires careful pH control. Kinetic studies suggest bromide substitution proceeds via an SN2 mechanism in polar aprotic solvents .

Q. What analytical methods are suitable for detecting trace impurities in this compound?

- LC-MS (ESI+) identifies hydrolyzed byproducts (e.g., carboxylic acid derivatives). GC-MS with derivatization (e.g., silylation) detects volatile impurities. Quantitative NMR (qNMR) using internal standards (e.g., 1,3,5-trimethoxybenzene) achieves <0.1% sensitivity for residual solvents like DMF .

Q. How can computational modeling predict the compound’s biological activity?

- Molecular docking (e.g., AutoDock Vina) assesses interactions with targets like PPARγ, a receptor studied in benzofuran analogs. QSAR models highlight the bromomethyl group’s role in lipophilicity (logP ≈ 2.5) and steric effects. In vitro validation via kinase assays or cytotoxicity screens (e.g., MTT) is recommended .

Notes on Data Contradictions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.